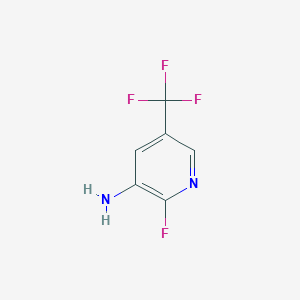

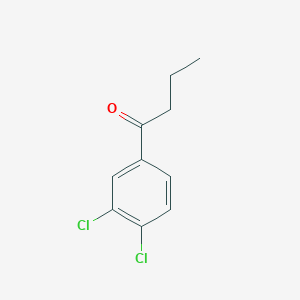

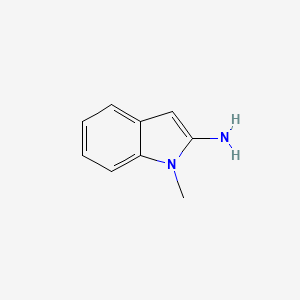

1-Methyl-1H-indol-2-amine

概要

説明

The compound 1-Methyl-1H-indol-2-amine is a derivative of the indole structure, which is a prevalent scaffold in many pharmacologically active compounds. Indoles and their derivatives are known for their presence in various natural products and synthetic compounds with a wide range of biological activities, including antitumor properties .

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the thermal Fischer indolization of hydrazones derived from 4-hydrazino-5-methyl-1H-pyridin-2-one can lead to the formation of pyrido[4,3-b]benzo[e]indol-1-ones, which after further chemical transformations can yield compounds with antitumor activity . Additionally, the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, a model for food-derived carcinogens, involves a multi-step process starting from indole-2-carboxylic acid . The synthesis of 1-amino-2-methylindoline, a precursor in antihypertension drugs, can lead to the formation of 1-amino-2-methylindole through reactions with monochloramine in strongly alkaline media .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a pyrrole ring, with various substitutions that can significantly alter the compound's properties. For example, the crystal structure of methyl 2-(1H-indole-3-carboxamido)acetate reveals intermolecular hydrogen bonds that link the molecules into chains, with the indole skeleton being nearly planar .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. Aminoalkylation reactions, for instance, can occur with lithio-derivatives of N-substituted indoles, leading to products substituted at specific positions on the indole nucleus . The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the stability of the starting reagents and products in the synthesis of 1-amino-2-methylindole was systematically investigated, showing that tetrazene intermediates decompose at around 150°C . The corrosion inhibition performance of amine derivative compounds on mild steel in HCl medium indicates that the presence of certain substituents can enhance the protective film formation on the metal surface, demonstrating the importance of molecular structure in determining the physical properties of these compounds .

科学的研究の応用

Synthesis and Structural Insights

The compound serves as a precursor or intermediate in the synthesis of more complex molecules. For example, studies have reported the synthesis and structural evaluation of substituted indole and Gramine derivatives starting from similar compounds. The synthesis process involves Diels-Alder cycloaddition, followed by acid-catalyzed cyclization and derivatization through Mannich reaction, highlighting the chemical versatility of indole derivatives in organic synthesis (Lovel Kukuljan, K. Kranjc, & F. Perdih, 2016). These processes underscore the structural complexity and the potential to form various hydrogen bonds and interactions, contributing to the compound's utility in creating new materials or drugs.

Analytical Methods Development

In the context of food chemistry, derivatives of 1-Methyl-1H-indol-2-amine have been used as markers to develop new analytical procedures for identifying heterocyclic aromatic amines (HAAs) in cooked foods. These HAAs are significant due to their implications in health and nutrition. A method combining microwave-assisted extraction and dispersive liquid-liquid microextraction for analyzing HAAs in beefburgers exemplifies the application of such compounds in improving food safety and understanding the chemical changes during cooking (Leidy B Agudelo Mesa, J. M. Padró, & M. Reta, 2013).

Pharmacological Interests

Research has also delved into the pharmacological potentials of 1-Methyl-1H-indol-2-amine derivatives. The synthesis and characterization of new heterocyclic derivatives by oxidation of related compounds have revealed their importance as precursors in antihypertension drug synthesis. This illustrates the role of 1-Methyl-1H-indol-2-amine derivatives in medicinal chemistry and drug development (L. Peyrot, M. Elkhatib, J. Vignalou, R. Metz, F. Elomar, & H. Delalu, 2001).

Catalysis and Organic Transformations

The compound has been pivotal in catalysis research, particularly in transformations leading to N-substituted indole-3-carboxylic acid derivatives. These transformations are crucial for constructing complex molecules with potential bioactivity. The use of copper(I)-catalyzed intramolecular amination of aryl bromides showcases the broad applicability of 1-Methyl-1H-indol-2-amine derivatives in facilitating novel synthetic routes (Ferdinand S. Melkonyan, A. Karchava, & M. A. Yurovskaya, 2008).

Safety And Hazards

将来の方向性

Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . Exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . Therefore, there is still room for improvement in the field of indole synthesis .

特性

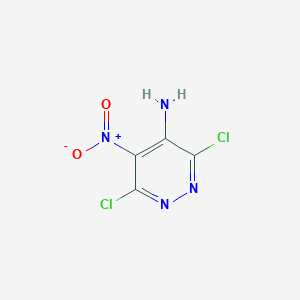

IUPAC Name |

1-methylindol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFPOMLSQTZGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472046 | |

| Record name | 1-Methyl-1H-indol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-indol-2-amine | |

CAS RN |

36092-88-3 | |

| Record name | 1-Methyl-1H-indol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol](/img/structure/B1338099.png)

![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)